Imidazoline I2 Receptor Binding Affinity
The 4-aminophenoxymethyl substituent dramatically enhances I2 imidazoline receptor binding affinity. In rabbit kidney homogenate assays using [3H]-idazoxan as the radioligand, the 4-aminophenoxymethyl derivative (BDBM50473179 / CHEMBL13917) exhibits a Ki of 6.30 nM [1]. This represents an approximately 32-fold improvement over the unsubstituted phenoxymethyl analog (BDBM50473198 / CHEMBL13925), which has a Ki of 200 nM in the same assay system [2]. The addition of the para-amino group on the phenyl ring thus confers a significant gain in I2 site recognition.
| Evidence Dimension | Binding affinity (Ki) for I2 imidazoline receptor |
|---|---|
| Target Compound Data | 6.30 nM |
| Comparator Or Baseline | Unsubstituted phenoxymethyl analog (BDBM50473198 / CHEMBL13925): 200 nM |
| Quantified Difference | ~32-fold lower Ki (higher affinity) |
| Conditions | Rabbit kidney homogenate, displacement of [3H]-idazoxan |
Why This Matters
For researchers developing I2 receptor ligands, the 4-aminophenoxymethyl analog provides a substantially higher affinity starting point, enabling more sensitive detection and potentially lower required concentrations in downstream assays.
- [1] BindingDB. BDBM50473179 (CHEMBL13917): Ki = 6.30 nM for I2 imidazoline receptor in rabbit kidney homogenate. View Source
- [2] BindingDB. BDBM50473198 (CHEMBL13925): Ki = 200 nM for I2 imidazoline receptor in rabbit kidney homogenate. View Source
